
(6-Amino-5-nitropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H6BN3O4. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a boronic acid group at the 3rd position on a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acid derivatives. These methods often utilize automated systems to control reaction parameters, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-5-nitropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters: Formed from oxidation reactions
Applications De Recherche Scientifique
(6-Amino-5-nitropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-Amino-5-nitropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of inhibitors that can selectively bind to enzymes or other proteins. The boronic acid group interacts with hydroxyl groups on the target molecule, forming a stable complex that can inhibit the target’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-5-pyridyl)boronic acid: Similar structure but with a chlorine substituent instead of an amino and nitro group.
2-Amino-3-nitropyridine-5-boronic acid pinacol ester: A derivative with a pinacol ester protecting group.
Uniqueness
(6-Amino-5-nitropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C5H6BN3O4 |
|---|---|
Poids moléculaire |
182.93 g/mol |
Nom IUPAC |
(6-amino-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BN3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2,10-11H,(H2,7,8) |
Clé InChI |
GPMNETPXNZTJOM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


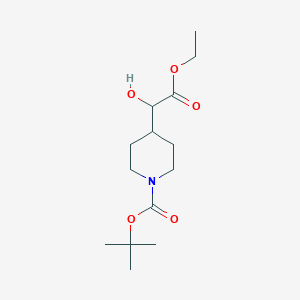
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
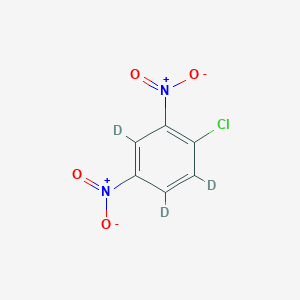
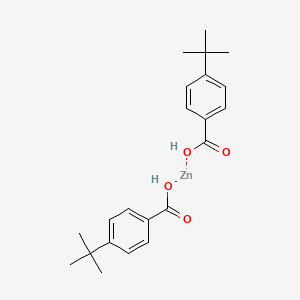
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
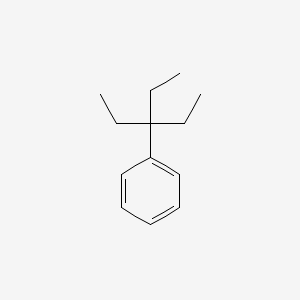
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
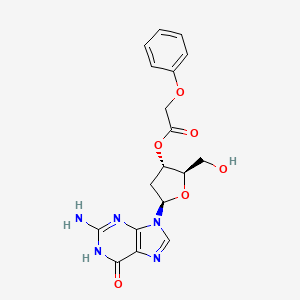
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
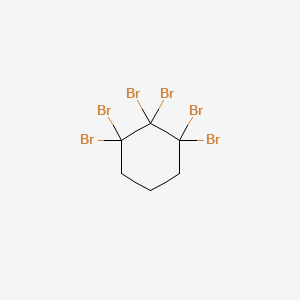
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
